molecular formula C5H5IO2 B12984558 3-Hydroxy-2-iodocyclopent-2-en-1-one

3-Hydroxy-2-iodocyclopent-2-en-1-one

Cat. No.: B12984558
M. Wt: 224.00 g/mol
InChI Key: AIHWOJHFJFXOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-iodocyclopent-2-en-1-one is a cyclopentenone derivative featuring hydroxyl (-OH) and iodine (-I) substituents at positions 3 and 2, respectively. This compound combines the electron-withdrawing effects of iodine with the acidic hydroxyl group, making it a unique candidate for synthetic and pharmacological applications.

Properties

Molecular Formula

C5H5IO2

Molecular Weight

224.00 g/mol

IUPAC Name

3-hydroxy-2-iodocyclopent-2-en-1-one

InChI

InChI=1S/C5H5IO2/c6-5-3(7)1-2-4(5)8/h7H,1-2H2

InChI Key

AIHWOJHFJFXOAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-iodocyclopent-2-en-1-one typically involves the iodination of 3-hydroxycyclopent-2-en-1-one. One common method includes the reaction of 3-hydroxycyclopent-2-en-1-one with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclopentene ring .

Industrial Production Methods

While specific industrial production methods for 3-Hydroxy-2-iodocyclopent-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-iodocyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxycyclopent-2-en-1-one.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-iodocyclopent-2-en-1-one.

    Reduction: Formation of 3-hydroxycyclopent-2-en-1-one.

    Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-iodocyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-iodocyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The properties and applications of cyclopentenones are highly influenced by substituents. Below is a comparison of 3-Hydroxy-2-iodocyclopent-2-en-1-one with key analogs:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
3-Hydroxy-2-iodocyclopent-2-en-1-one Not available C₅H₅IO₂ -OH (C3), -I (C2) Potential synthetic intermediate; acidity enhanced by iodine -
3-Hydroxycyclopent-2-en-1-one 5870-62-2 C₅H₆O₂ -OH (C3) pKa ≈ 4.5; boiling point ≈ 213°C
3-Iodo-2-cyclopenten-1-one 61765-46-6 C₅H₅IO -I (C3) Halogenated intermediate; no hydroxyl
2-Iodocyclopent-2-en-1-one 33948-35-5 C₅H₅IO -I (C2) Structural isomer of 3-iodo analog
3-Ethyl-2-hydroxy-2-cyclopenten-1-one 21835-01-8 C₇H₁₀O₂ -OH (C2), -C₂H₅ (C3) Flavoring agent (e.g., maple lactone)
2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) 80-71-7 C₆H₈O₂ -OH (C2), -CH₃ (C3) Widely used in food flavoring

Electronic and Acidity Comparisons

  • Hydroxyl Group Acidity: The hydroxyl group in 3-Hydroxycyclopent-2-en-1-one (pKa ≈ 4.5) is moderately acidic due to conjugation with the carbonyl group . Introducing iodine at C2 (electron-withdrawing) in 3-Hydroxy-2-iodocyclopent-2-en-1-one is expected to further lower the pKa, increasing acidity compared to non-halogenated analogs.
  • Iodine vs. Alkyl Substituents : Iodine’s electronegativity enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions, whereas ethyl or methyl groups (e.g., in Cyclotene) prioritize flavoring applications due to their volatility and odor profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.